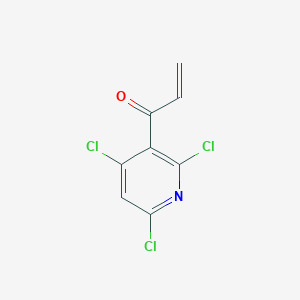

1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one

Description

1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one is a chalcone derivative featuring a pyridine ring substituted with three chlorine atoms at the 2-, 4-, and 6-positions and a propenone moiety at the 3-position. This structure combines the aromaticity of the pyridine ring with the electrophilic α,β-unsaturated ketone system of the chalcone, making it a candidate for diverse chemical and biological applications. The trichloropyridinyl group introduces strong electron-withdrawing effects, which influence its reactivity, solubility, and intermolecular interactions such as hydrogen bonding and crystal packing .

Properties

IUPAC Name |

1-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3NO/c1-2-5(13)7-4(9)3-6(10)12-8(7)11/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPIVTNOKVPUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one typically involves the reaction of 2,4,6-trichloropyridine with an appropriate propenone derivative under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and propenone moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . These interactions can lead to various biological effects, such as enzyme inhibition or receptor antagonism .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of chalcone derivatives, where structural variations arise from substituents on the aromatic rings. Key analogues include:

Key Differences :

- Electron Effects: The trichloropyridinyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy or hydroxyl groups in analogues.

- Steric and Hydrogen-Bonding Effects : Chlorine atoms increase steric bulk compared to smaller substituents like fluorine or methoxy groups. Additionally, the lack of hydroxyl groups in the target compound limits hydrogen-bonding capacity, which may affect solubility and crystal packing .

Quantum Chemical Descriptors and Electronic Properties

Computational studies using density functional theory (DFT) provide insights into electronic properties:

Inferred Trends:

Physicochemical and Crystallographic Properties

- Crystallography : The trichloropyridinyl group’s planarity and chlorine atoms may promote dense crystal packing via Cl···Cl interactions, contrasting with hydrogen-bonded networks in hydroxylated analogues .

- Solubility : The target compound is expected to have lower aqueous solubility compared to hydroxyl- or methoxy-substituted chalcones due to reduced hydrogen-bonding capacity .

Biological Activity

1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as its mechanisms of action and implications for therapeutic applications.

This compound has a molecular formula of C10H6Cl3N and a molecular weight of 248.52 g/mol. The compound features a pyridine ring substituted with three chlorine atoms and an α,β-unsaturated carbonyl group.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL |

The antifungal activity is believed to be due to the inhibition of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various in vitro and in vivo models.

Research Findings

In a study assessing the anti-inflammatory properties using a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to the control group. The observed reduction was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study 1: Efficacy in Animal Models

A study conducted by researchers evaluated the efficacy of this compound in a mouse model of bacterial infection. The results indicated that mice treated with the compound showed a significant decrease in bacterial load and improved survival rates compared to untreated controls.

Case Study 2: In Vitro Analysis

Another study focused on the in vitro analysis of the compound's effects on human cell lines. The findings revealed that the compound exhibited cytotoxic effects on cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.